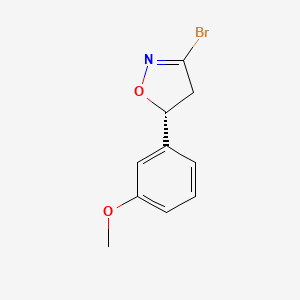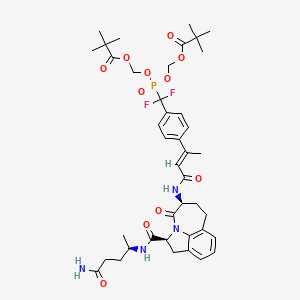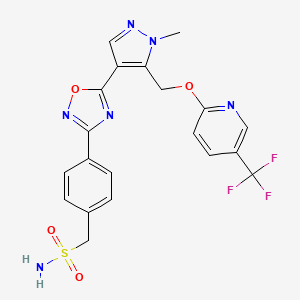
N-substituted pyrazole derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-substituted pyrazole derivatives are a class of compounds characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of N-substituted pyrazole derivatives typically involves several key methods:
Reaction of 1,3-diketones with hydrazines: This method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring.
1,3-dipolar cycloaddition of diazo compounds with alkynes: This approach utilizes the cycloaddition reaction between diazo compounds and alkynes to produce pyrazole derivatives.
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines: This method involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines to form the desired pyrazole derivatives.
Industrial production methods often employ these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-substituted pyrazole derivatives undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-substituted pyrazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-substituted pyrazole derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes or receptors, leading to the modulation of biological processes . The exact mechanism depends on the specific structure and substituents of the compound.
Comparison with Similar Compounds
N-substituted pyrazole derivatives can be compared with other similar compounds, such as:
1,3-diaza-2,4-cyclopentadienes: These compounds share a similar heterocyclic structure but differ in their chemical properties and reactivity.
Benzofuran pyrazole derivatives: These compounds have additional functional groups that confer different biological activities.
The uniqueness of N-substituted pyrazole derivatives lies in their versatile chemical reactivity and wide range of applications in various fields.
Properties
Molecular Formula |
C20H17F3N6O4S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-[5-[1-methyl-5-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17F3N6O4S/c1-29-16(10-32-17-7-6-14(8-25-17)20(21,22)23)15(9-26-29)19-27-18(28-33-19)13-4-2-12(3-5-13)11-34(24,30)31/h2-9H,10-11H2,1H3,(H2,24,30,31) |
InChI Key |
VICSEUMXTLYERW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)CS(=O)(=O)N)COC4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


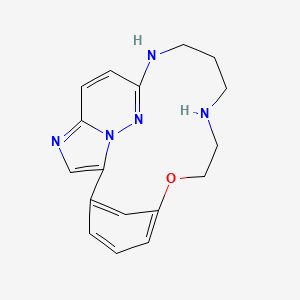

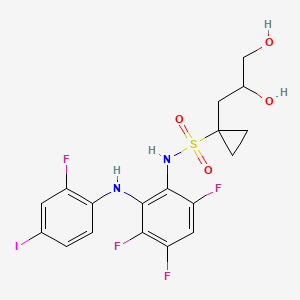

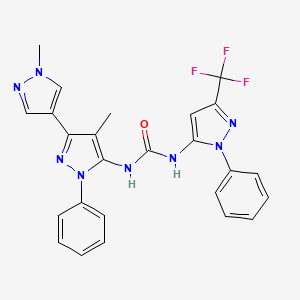
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)

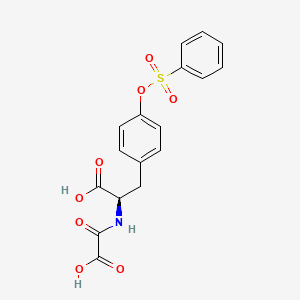
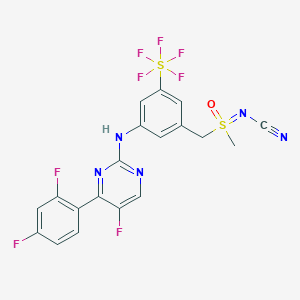
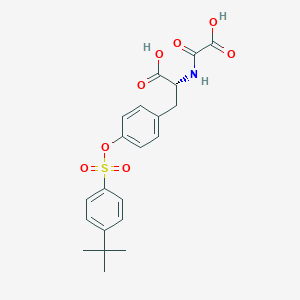
![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)
